molecular formula C33H32F4IrN2O2-2 B12303836 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium

Cat. No.: B12303836
M. Wt: 756.8 g/mol
InChI Key: PYXVTIFTFZWJMC-JKSWPDJKSA-N
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Description

The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium is a complex organometallic compound. It is known for its unique properties and applications in various fields, including organic light-emitting diodes (OLEDs) and catalysis. The compound is characterized by the presence of iridium, a transition metal, which imparts unique photophysical and chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium typically involves the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one . The reaction is carried out under inert conditions, often using nitrogen or argon atmospheres to prevent oxidation. The reaction mixture is heated to facilitate the coordination process, and the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The compound is typically produced in powder form and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction can produce lower oxidation state complexes .

Scientific Research Applications

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and C-H activation.

    Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.

    Medicine: Explored for its anticancer properties and ability to generate reactive oxygen species.

    Industry: Widely used in the production of OLEDs for display and lighting applications.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium involves the interaction of the iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of excited states that can transfer energy to other molecules. This property is particularly useful in OLEDs, where the compound acts as a phosphorescent emitter. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .

Comparison with Similar Compounds

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific ligand structure, which imparts distinct photophysical and chemical properties, making it highly suitable for advanced applications in OLEDs and catalysis .

Properties

Molecular Formula

C33H32F4IrN2O2-2

Molecular Weight

756.8 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium

InChI

InChI=1S/2C11H6F2N.C11H20O2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7-;

InChI Key

PYXVTIFTFZWJMC-JKSWPDJKSA-N

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir]

Origin of Product

United States

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